![molecular formula C5H7FO B15156011 3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
3-Fluorobicyclo[1.1.1]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobicyclo[111]pentan-1-ol is a fluorinated organic compound characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[1.1.1]pentan-1-ol typically involves radical fluorination techniques. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents such as silver nitrate and SELECTFLUOR® under an argon atmosphere . The reaction conditions often require anhydrous environments and the use of specific solvents like tert-butanol and deionized water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of radical fluorination techniques suggests potential for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters could facilitate industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluorinated compound into different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield fluorinated ketones, while substitution reactions can produce a variety of functionalized bicyclic compounds.
Scientific Research Applications
3-Fluorobicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-Fluorobicyclo[1.1.1]pentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . The bicyclic structure also contributes to the compound’s rigidity and stability, enhancing its performance in different applications.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobicyclo[1.1.1]pentan-1-amine: Another fluorinated bicyclic compound with similar structural features but different functional groups.
Bicyclo[1.1.1]pentane derivatives: Various derivatives of bicyclo[1.1.1]pentane with different substituents, such as halogens or hydroxyl groups.
Uniqueness
3-Fluorobicyclo[1.1.1]pentan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the bicyclic framework. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H7FO |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
3-fluorobicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2 |
InChI Key |
IFHBWPQZDXMXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)
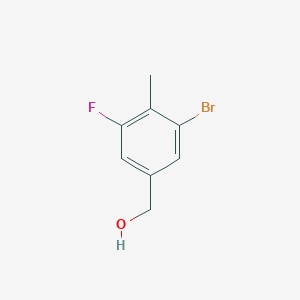
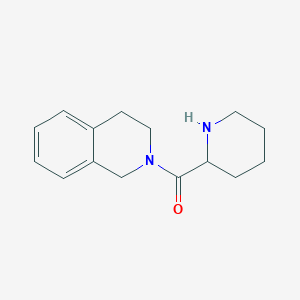

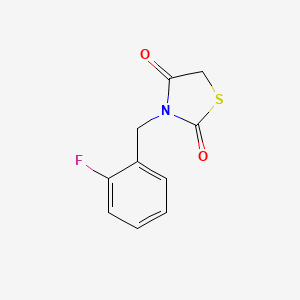
![lithium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B15155973.png)
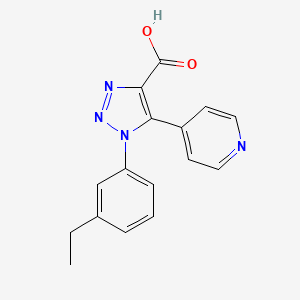
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B15155995.png)
![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)
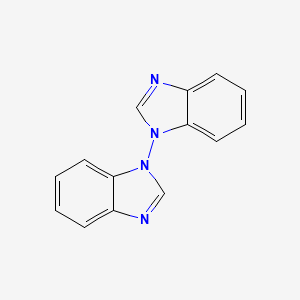

![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B15156013.png)
